(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine
Brand Name: Vulcanchem
CAS No.: 944898-11-7
VCID: VC8326724
InChI: InChI=1S/C5H6F3N3/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2,(H,10,11)
SMILES: C1=C(NC(=N1)CN)C(F)(F)F
Molecular Formula: C5H6F3N3
Molecular Weight: 165.12

(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine

CAS No.: 944898-11-7

Cat. No.: VC8326724

Molecular Formula: C5H6F3N3

Molecular Weight: 165.12

* For research use only. Not for human or veterinary use.

(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine - 944898-11-7

Specification

CAS No. 944898-11-7
Molecular Formula C5H6F3N3
Molecular Weight 165.12
IUPAC Name [5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine
Standard InChI InChI=1S/C5H6F3N3/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2,(H,10,11)
Standard InChI Key KWQCRYJWRRUUOC-UHFFFAOYSA-N
SMILES C1=C(NC(=N1)CN)C(F)(F)F
Canonical SMILES C1=C(NC(=N1)CN)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine, with the molecular formula C₅H₆F₃N₃ and a molecular weight of 165.12 g/mol (free base). In its salt form (e.g., dihydrochloride), the formula becomes C₅H₈Cl₂F₃N₃, with a molecular weight of 238.04 g/mol . The imidazole ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, with the trifluoromethyl (–CF₃) group at position 4 and the methanamine (–CH₂NH₂) group at position 2 (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine
Molecular FormulaC₅H₆F₃N₃
Molecular Weight165.12 g/mol
CAS Number1803566-29-1 (dihydrochloride)
SMILESC1=C(NC(=N1)CN)C(F)(F)F
InChI KeyJTHBZTFCVVHWOW-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for the free base is publicly available, analogous compounds suggest a multi-step approach:

  • Imidazole Ring Formation: Condensation of glyoxal with ammonia and trifluoroacetic acid derivatives under acidic conditions generates the trifluoromethyl-substituted imidazole core.

  • Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination at position 2 .

  • Salt Formation: Reaction with hydrochloric acid yields the dihydrochloride salt for improved solubility .

Key Reaction:

Trifluoroacetamide+GlyoxalNH3,Δ4-(Trifluoromethyl)imidazoleCH2NH2Target Compound\text{Trifluoroacetamide} + \text{Glyoxal} \xrightarrow{\text{NH}_3, \Delta} \text{4-(Trifluoromethyl)imidazole} \xrightarrow{\text{CH}_2\text{NH}_2} \text{Target Compound}

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt is reported as a white crystalline powder with enhanced aqueous solubility due to its ionic character . The free base likely exhibits limited water solubility but improved lipid permeability, attributed to the hydrophobic trifluoromethyl group. Stability data are scarce, but storage at 4°C is recommended for the salt form .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for N–H (3300 cm⁻¹), C–F (1100–1200 cm⁻¹), and C=N (1600 cm⁻¹).

  • NMR: <sup>1</sup>H NMR would show signals for the imidazole protons (δ 7.2–7.8 ppm) and methanamine protons (δ 3.1–3.5 ppm) .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundSubstituentsKey Differences
[5-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine 4-Fluorophenyl at position 5Reduced lipophilicity vs. –CF₃
(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine Methyl group at N-1Altered receptor selectivity

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate efficacy against cancer cell lines and microbial pathogens.

  • Toxicokinetic Studies: Assess ADME (absorption, distribution, metabolism, excretion) profiles.

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